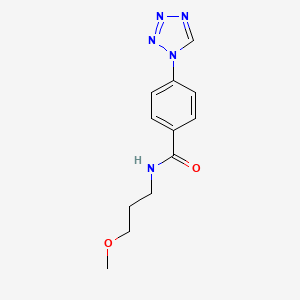
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies. In
Aplicaciones Científicas De Investigación
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in the development of new materials and technologies, such as OLEDs and solar cells.
Mecanismo De Acción
The mechanism of action of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to bind to certain receptors in the body, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity and high solubility in various solvents. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using this compound is its limited stability under certain conditions, such as exposure to light and air.
Direcciones Futuras
There are many potential future directions for research on 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new materials and technologies. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, as well as the exploration of its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of diphenylmethane with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride, or through the reaction of 4-methoxybenzohydrazide with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The yield of this compound can be improved through optimization of the reaction conditions, such as temperature, time, and reagent ratios.
Propiedades
IUPAC Name |
5-benzhydryl-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-19-14-12-18(13-15-19)21-23-22(26-24-21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWSWPHVXXYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)